3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide
Overview
Description
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfamoyl group, a nitrophenyl group, and a propanamide backbone. These functional groups contribute to its reactivity and potential utility in different chemical and biological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide typically involves multi-step organic reactions One common approach is to start with the appropriate substituted benzene derivatives and introduce the sulfamoyl and nitrophenyl groups through a series of substitution and coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis would be a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and could be studied for potential therapeutic applications.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as a drug candidate.
Industry: It may find use in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide would depend on its specific interactions with molecular targets. The sulfamoyl and nitrophenyl groups may interact with enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
3-[4-(2-Methylpropyl)phenyl]propanoic Acid: This compound shares a similar structural motif but lacks the sulfamoyl and nitrophenyl groups.
N-(2-methoxyphenyl)-3-{4-[(2-methylpropyl)sulfamoyl]phenyl}propanamide: This compound is closely related and may exhibit similar reactivity and applications.
Uniqueness
The presence of both sulfamoyl and nitrophenyl groups in 3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide distinguishes it from other similar compounds. These functional groups confer unique chemical properties and potential biological activities, making it a compound of interest for further research.
Properties
IUPAC Name |
3-[4-(2-methylpropylsulfamoyl)phenyl]-N-(3-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-14(2)13-20-28(26,27)18-9-6-15(7-10-18)8-11-19(23)21-16-4-3-5-17(12-16)22(24)25/h3-7,9-10,12,14,20H,8,11,13H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUYAUTMCYCCOQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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